2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol
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Overview
Description
2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a morpholine ring, a nitrophenyl group, and a naphthalen-1-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol typically involves the reaction of 2-nitrobenzaldehyde with morpholine and naphthalen-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires refluxing for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives .
Scientific Research Applications
2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-morpholin-4-ylethanamine: Similar in structure but with an ethyl group instead of a nitrophenyl group.
2-Morpholin-4-ylethylazide: Contains an azide group instead of a nitrophenyl group.
Uniqueness
2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol is unique due to the combination of its morpholine ring, nitrophenyl group, and naphthalen-1-ol moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
CAS No. |
6628-55-3 |
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Molecular Formula |
C21H20N2O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[morpholin-4-yl-(2-nitrophenyl)methyl]naphthalen-1-ol |
InChI |
InChI=1S/C21H20N2O4/c24-21-16-6-2-1-5-15(16)9-10-18(21)20(22-11-13-27-14-12-22)17-7-3-4-8-19(17)23(25)26/h1-10,20,24H,11-14H2 |
InChI Key |
DWKPLCIMDLWBSB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=C(C3=CC=CC=C3C=C2)O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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